molecular formula C5H5N5O B561982 2-AMINO-4-CYANO-5-IMIDAZOLECARBOXAMIDE CAS No. 125815-68-1

2-AMINO-4-CYANO-5-IMIDAZOLECARBOXAMIDE

Cat. No.: B561982
CAS No.: 125815-68-1
M. Wt: 151.129
InChI Key: CPCUWIMIPGRPBE-UHFFFAOYSA-N
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Description

2-AMINO-4-CYANO-5-IMIDAZOLECARBOXAMIDE is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are key components in many pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-AMINO-4-CYANO-5-IMIDAZOLECARBOXAMIDE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyano-1H-imidazole-5-carboxamide with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or water at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and specific reaction conditions are often employed to ensure the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 2-AMINO-4-CYANO-5-IMIDAZOLECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

2-AMINO-4-CYANO-5-IMIDAZOLECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for agrochemicals.

Comparison with Similar Compounds

  • 4-Amino-1H-imidazole-5-carboxamide
  • 5-Amino-1H-imidazole-4-carboxamide
  • 4-Cyano-1H-imidazole-5-carboxamide

Comparison: 2-AMINO-4-CYANO-5-IMIDAZOLECARBOXAMIDE is unique due to the presence of both amino and cyano groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of synthetic and biological applications .

Properties

IUPAC Name

2-amino-4-cyano-1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-1-2-3(4(7)11)10-5(8)9-2/h(H2,7,11)(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCUWIMIPGRPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(NC(=N1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652429
Record name 2-Amino-4-cyano-1H-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125815-68-1
Record name 2-Amino-4-cyano-1H-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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